molecular formula C17H19F3N2O2S B270437 N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide

N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide

Número de catálogo B270437
Peso molecular: 372.4 g/mol
Clave InChI: IAHKBLABHQBSLU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of sulfonamides, which are widely used in the pharmaceutical industry as antibacterial, antifungal, and antitumor agents. TAK-659 has shown promising results in preclinical studies as a potent inhibitor of BTK (Bruton's tyrosine kinase), a key enzyme involved in B-cell receptor signaling.

Aplicaciones Científicas De Investigación

N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as B-cell malignancies, autoimmune disorders, and inflammatory diseases. In preclinical studies, N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide has shown potent inhibitory activity against BTK, which plays a crucial role in B-cell receptor signaling. This makes N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide a promising candidate for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In addition, N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide has also shown efficacy in preclinical models of autoimmune diseases such as rheumatoid arthritis and lupus, where BTK plays a critical role in the pathogenesis of the disease.

Mecanismo De Acción

N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide exerts its pharmacological effects by selectively inhibiting BTK, a key enzyme involved in B-cell receptor signaling. BTK plays a crucial role in the activation and proliferation of B-cells, which are involved in the immune response. Inhibition of BTK by N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide leads to the suppression of B-cell receptor signaling, resulting in the inhibition of B-cell activation, proliferation, and survival. This mechanism of action makes N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide a promising candidate for the treatment of B-cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects:
N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide has been shown to have potent inhibitory activity against BTK in vitro and in vivo. In preclinical studies, N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide has been shown to inhibit B-cell activation, proliferation, and survival, leading to the suppression of the immune response. This makes N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide a promising candidate for the treatment of B-cell malignancies and autoimmune diseases. In addition, N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity and potency against BTK, making it a valuable tool for studying the role of BTK in various diseases. However, N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide also has some limitations. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. In addition, N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide has not been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully understood.

Direcciones Futuras

There are several future directions for the study of N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide. First, further preclinical studies are needed to fully understand the safety and efficacy of N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide in various diseases. Second, clinical trials are needed to evaluate the safety and efficacy of N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide in humans. Third, the development of more potent and selective BTK inhibitors could lead to the discovery of new therapeutic agents for the treatment of B-cell malignancies and autoimmune diseases. Finally, the combination of N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide with other therapeutic agents could lead to synergistic effects and improved efficacy in the treatment of various diseases.

Métodos De Síntesis

The synthesis of N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide involves a multistep process that starts with the reaction of 4-nitroaniline with diethylamine to form N,N-diethyl-4-nitroaniline. This intermediate is then reacted with trifluoromethyl benzenesulfonyl chloride to yield the final product, N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide. The purity and yield of the compound can be improved by using various purification techniques such as recrystallization, column chromatography, and HPLC (high-performance liquid chromatography).

Propiedades

Nombre del producto

N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide

Fórmula molecular

C17H19F3N2O2S

Peso molecular

372.4 g/mol

Nombre IUPAC

N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C17H19F3N2O2S/c1-3-22(4-2)15-10-8-14(9-11-15)21-25(23,24)16-7-5-6-13(12-16)17(18,19)20/h5-12,21H,3-4H2,1-2H3

Clave InChI

IAHKBLABHQBSLU-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F

SMILES canónico

CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.